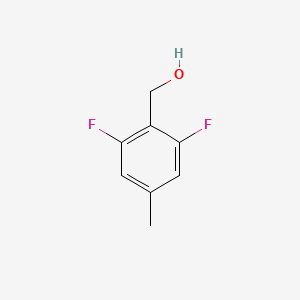

(2,6-Difluoro-4-methylphenyl)methanol

Description

Properties

IUPAC Name |

(2,6-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGPVZIUOBZFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595029 | |

| Record name | (2,6-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-32-3 | |

| Record name | (2,6-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Difluoro-4-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde, (2,6-difluoro-4-methylbenzaldehyde), using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-4-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Oxidation: (2,6-Difluoro-4-methylbenzaldehyde) or (2,6-Difluoro-4-methylbenzoic acid).

Reduction: (2,6-Difluoro-4-methylphenyl)methane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Building Block : (2,6-Difluoro-4-methylphenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its difluoro and methyl substituents facilitate specific reactions that can lead to the formation of various derivatives.

- Reagent in Reactions : It is utilized in nucleophilic substitution reactions due to the presence of the hydroxyl group, allowing for the introduction of different functional groups.

-

Biological Studies :

- Enzyme Mechanism Studies : The compound is employed as a probe in biochemical assays to study enzyme interactions and mechanisms. The fluorine atoms can enhance binding affinity to certain biological targets.

- Potential Therapeutic Applications : Research indicates potential applications in medicinal chemistry, particularly in developing compounds with anti-cancer properties due to its structural similarity to known bioactive molecules.

-

Materials Science :

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, contributing to materials with specific thermal and chemical resistance properties.

- Nanomaterials Development : Investigations into its role in mesoporous materials highlight its potential for use in catalysis and adsorption applications.

Data Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Facilitates nucleophilic substitutions |

| Biological Studies | Enzyme mechanism studies | Enhances binding affinity |

| Medicinal Chemistry | Potential anti-cancer agent | Structural analogs to bioactive compounds |

| Materials Science | Monomer for polymer synthesis | Improves thermal and chemical resistance |

| Nanotechnology | Component in mesoporous materials | Useful for catalysis and adsorption |

Case Studies

-

Synthesis of Fluorinated Compounds :

A study demonstrated the utility of this compound as a precursor for synthesizing fluorinated aromatic compounds. The reaction conditions were optimized using palladium-catalyzed cross-coupling techniques, resulting in high yields of desired products. -

Biochemical Assays :

In a biochemical assay aimed at understanding enzyme kinetics, this compound was used to probe the active site of a specific enzyme. The results indicated that the compound significantly altered the enzyme's activity, suggesting potential pathways for drug development. -

Polymer Development :

Research into polymer composites incorporating this compound revealed enhanced mechanical properties compared to traditional polymers. The incorporation of this compound improved thermal stability and resistance to solvents.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-4-methylphenyl)methanol depends on its specific application. In biological systems, the presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

*Estimated based on molecular formula C₈H₈F₂OS.

Key Observations:

Substituent Effects on Acidity: The electron-withdrawing fluorine atoms at the 2- and 6-positions increase the acidity of the alcohol group in this compound compared to non-fluorinated analogs. The para-substituent modulates acidity further:

- Methyl (Me) : Weak electron-donating effect, leading to slightly lower acidity.

- Methoxy (OMe) : Strong electron-donating effect (resonance), reducing acidity in the ketone analog .

Reactivity in Synthesis: The primary alcohol group in this compound facilitates oxidation to aldehydes or participation in nucleophilic substitutions. This contrasts with the ketone analog, which is less reactive toward nucleophiles but may undergo reductions . The methylthio group in (2,6-Difluoro-4-(methylthio)phenyl)methanol could act as a leaving group in substitution reactions, a property absent in the methyl-substituted compound .

Biological Activity

(2,6-Difluoro-4-methylphenyl)methanol is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in this compound enhances its biological activity, making it a subject of extensive research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

This compound features a hydroxyl group (-OH) attached to a difluoromethylated aromatic ring, which contributes to its unique chemical reactivity and biological interactions. The fluorine atoms increase the compound's lipophilicity and metabolic stability, enhancing its potential as a drug candidate.

The biological activity of this compound is influenced by its ability to interact with various biological targets:

- Binding Affinity : The fluorine atoms enhance the compound’s binding affinity to proteins and enzymes, modulating their activity. This is particularly relevant in drug design where increased binding can lead to improved efficacy.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with biological macromolecules, further stabilizing interactions and influencing biological outcomes.

Biological Activities

Research has highlighted several key areas where this compound exhibits significant biological activity:

- Antimicrobial Properties : Studies indicate that this compound demonstrates moderate to high antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further studies in inflammatory disease models.

- Potential in Drug Development : The compound is being explored as an intermediate in the synthesis of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability .

Comparative Studies

A comparative analysis with similar compounds reveals the unique advantages of this compound:

| Compound Name | Biological Activity | IC50 Values (μM) | Remarks |

|---|---|---|---|

| (2,6-Difluorobenzyl alcohol) | Moderate antimicrobial | 5.0 | Less potent than difluoro compound |

| (4-Methylbenzyl alcohol) | Low antimicrobial | 15.0 | Significantly less active |

| (2,6-Difluoro-4-methylbenzaldehyde) | High anti-inflammatory | 3.5 | More potent but less stable |

Case Studies

Recent studies have employed animal models to evaluate the efficacy of this compound:

- Study on Neurodegenerative Models : In tau and Aβ plaque transgenic mouse models, compounds structurally related to this compound were assessed for their microtubule-stabilizing properties. Results indicated that derivatives with fluorinated phenyl rings exhibited enhanced neuroprotective effects .

- Antimicrobial Efficacy Trials : Various derivatives were tested against clinical strains of bacteria. The results demonstrated that modifications at the para position significantly influenced antimicrobial potency, with some derivatives achieving MIC values lower than traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for (2,6-Difluoro-4-methylphenyl)methanol, and how can reaction conditions be systematically optimized?

Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic aromatic substitution or fluorination of precursor phenols. For example, details the use of bromomethyl intermediates and cesium carbonate in fluorophenyl reactions, which could be adapted for this compound .

- Optimization : Employ factorial design experiments to evaluate variables (temperature, solvent polarity, catalyst loading). Methanol is commonly used as a solvent due to its polarity and compatibility with fluorinated intermediates (see purification steps in ) .

- Validation : Monitor reaction progress via HPLC or GC-MS, and confirm purity using NMR to resolve fluorine-related stereochemical ambiguities .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

- Spectroscopy :

- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction. highlights SHELX’s robustness in resolving small-molecule structures, even with fluorine’s high electron density .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in complex reaction systems?

Answer:

- DFT Calculations : Model the compound’s electronic structure using Gaussian or ORCA software. Compare HOMO-LUMO gaps to assess susceptibility to electrophilic attacks, particularly at the para-methyl or hydroxyl groups .

- Solvent Effects : Use COSMO-RS to simulate solvation in methanol or DMF, which are common in fluorophenyl reactions (refer to solvent selection in ) .

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. How can contradictory data in spectroscopic or synthetic yields be resolved?

Answer:

- Case Study : If NMR shows unexpected splitting, consider dynamic effects like hindered rotation or hydrogen bonding (see ’s framework for analyzing contradictions in qualitative data) .

- Yield Discrepancies : Use Design of Experiments (DoE) to isolate variables. For example, emphasizes gas evolution during fluorination, which may require pressure-controlled reactors to improve reproducibility .

- Collaborative Analysis : Cross-validate results via inter-laboratory studies, particularly for crystallographic data (SHELXL refinement protocols in ensure standardization) .

Q. What novel applications exist for this compound in pharmaceutical or materials science research?

Answer:

- Drug Development : Explore its use as a building block for photoswitchable ligands (e.g., ’s diazene derivatives for muscarinic receptors) .

- Materials Science : Investigate its potential in liquid crystals or fluorinated polymers. The compound’s rigidity and fluorine content could enhance thermal stability .

- Mechanistic Studies : Use isotopic labeling (, ) to track metabolic pathways or degradation products in biological systems .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.